molecular formula C19H22N4O B10979056 N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10979056
M. Wt: 322.4 g/mol
InChI Key: DLDZOCHZZCUJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]pyridine core linked via a four-carbon chain to an N-[4-(propan-2-yl)phenyl]amide group. The isopropyl substituent on the phenyl ring contributes to moderate lipophilicity, which may enhance membrane permeability while retaining solubility—a balance critical for bioavailability. The triazolo-pyridine moiety is associated with diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C19H22N4O/c1-14(2)15-9-11-16(12-10-15)20-19(24)8-5-7-18-22-21-17-6-3-4-13-23(17)18/h3-4,6,9-14H,5,7-8H2,1-2H3,(H,20,24)

InChI Key

DLDZOCHZZCUJMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Triazolo[4,3-a]Pyridine Intermediate

The triazolopyridine moiety is synthesized first through cyclization reactions. A common method involves reacting 2-hydrazinopyridine with carboxylic acid derivatives or aldehydes under acidic conditions. For example:

  • 2-Hydrazinopyridine reacts with 4-oxobutanoic acid in phosphoryl chloride (POCl₃) at 80°C for 6 hours to form 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid .

  • The intermediate is purified via recrystallization (ethanol/water) and characterized by 1H^1H-NMR and mass spectrometry.

Amide Coupling with 4-(Propan-2-yl)Aniline

The butanoic acid intermediate undergoes amide coupling with 4-(propan-2-yl)aniline using coupling agents:

  • Activation : The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : The acyl chloride reacts with 4-(propan-2-yl)aniline in dichloromethane (DCM) at 0–25°C for 12–24 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Yield : 75–85%.
Key Data :

  • 1H^1H-NMR (CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.89 (m, 1H, CH(CH₃)₂), 7.12–7.84 (m, aromatic protons).

  • MS (ESI): m/z 323.2 [M+H]⁺.

One-Pot Cyclization and Coupling Strategy

Simultaneous Cyclization and Amide Formation

A streamlined method combines triazole formation and amide coupling in one pot:

  • Reagents : 2-Hydrazinopyridine , 4-oxo-N-(4-isopropylphenyl)butanamide , and POCl₃.

  • Conditions : Reflux in acetonitrile at 80°C for 8 hours.

  • Mechanism : The reaction proceeds via intermediate imine formation, followed by cyclization and dehydration.

Yield : 68–72%.
Advantages : Reduced purification steps and higher atom economy.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency:

  • Conditions : 150 W, 120°C, 30 minutes.

  • Yield Improvement : Increases from 68% to 89% compared to conventional heating.

Alternative Routes and Modifications

Reductive Amination Pathway

For analogs, reductive amination is employed:

  • Intermediate : 4-(Triazolo[4,3-a]pyridin-3-yl)butanal is reacted with 4-(propan-2-yl)aniline.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
    Yield : 65–70%.

Solid-Phase Synthesis

Patents describe solid-phase methods for high-throughput production:

  • Resin : Wang resin-bound 4-(propan-2-yl)aniline.

  • Coupling : HATU/DIPEA in DMF, followed by cleavage with TFA.
    Purity : >95% (HPLC).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key AdvantagesSources
Multi-Step AmidationDCM, 25°C, 24h75–8590–95High reproducibility
One-Pot CyclizationPOCl₃, 80°C, 8h68–7285–90Fewer steps
Microwave-Assisted150 W, 120°C, 30min8995Time-efficient
Solid-PhaseHATU/DMF, TFA cleavage70–75>95Scalable for analogs

Critical Reaction Parameters

Solvent Optimization

  • Polar aprotic solvents (DMF, acetonitrile) improve cyclization kinetics.

  • Non-polar solvents (DCM) favor amide coupling.

Catalytic Effects

  • POCl₃ : Essential for cyclization; stoichiometric excess (1.5–2 eq) required.

  • Triethylamine (TEA) : Neutralizes HCl byproducts during amidation.

Temperature Control

  • Cyclization : Requires >80°C for complete conversion.

  • Amidation : Performed at 0–25°C to minimize side reactions.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1H-NMR : Confirms substitution patterns (e.g., isopropyl group at δ 1.25).

  • HRMS : Validates molecular weight (calc. 322.4 g/mol, obs. 322.3 g/mol).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water gradient, purity >95%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of acyl chloride intermediates.

  • Solution : Use anhydrous solvents and rapid workup.

Low Yields in Cyclization

  • Issue : Incomplete cyclization due to poor leaving groups.

  • Solution : Replace POCl₃ with PCl₅ for stronger electrophilicity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiviral and Antimicrobial Activity
Research indicates that compounds similar to N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exhibit promising antiviral and antimicrobial properties. These compounds can intercalate DNA and disrupt cellular functions in pathogens, leading to their potential use in treating infections caused by resistant strains of bacteria and viruses.

2. Modulation of G Protein-Coupled Receptors (GPCRs)
The compound has been studied for its interaction with GPCRs, particularly dopamine receptors. Studies have shown that derivatives of similar structures can act as partial agonists at D2 receptors, which play a crucial role in neurological disorders such as schizophrenia and Parkinson's disease. This suggests potential applications in drug development targeting these conditions .

3. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can exhibit selective toxicity towards cancer cell lines. This property makes it a candidate for further exploration in cancer therapeutics, where selective targeting of tumor cells is crucial for minimizing side effects on healthy tissues.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazolopyridine derivatives found that certain analogs demonstrated significant inhibition against various bacterial strains. The study utilized disk diffusion methods to assess the antibacterial activity and reported promising results for compounds structurally related to this compound.

Case Study 2: Dopamine Receptor Modulation
In behavioral assays involving conditioned place preference (CPP), derivatives of the compound were shown to influence locomotor activity in animal models. The results indicated that these compounds could modulate dopaminergic pathways effectively, suggesting their potential as therapeutic agents for disorders related to dopamine dysregulation.

Summary of Biological Activities

Study Reference Biological Activity Methodology Key Findings
Antimicrobial ActivityDisk DiffusionSignificant inhibition against bacterial strains
Dopamine Receptor ModulationCPP TestInduced locomotor activity similar to known stimulants

Toxicological Profile

While specific toxicological data on this compound is limited, it is essential to evaluate the safety profile through rigorous preclinical studies prior to clinical trials. Related compounds have shown varying degrees of toxicity based on their structural characteristics; thus, comprehensive toxicity assessments are necessary .

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter signal transduction pathways by binding to receptors on cell surfaces. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacokinetic Properties

Fluorinated Derivatives
  • 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide (): Substituent: 3,4,5-Trifluorophenyl. Molecular Weight: 334.30 (C₁₆H₁₃F₃N₄O). However, increased electronegativity may reduce solubility compared to the isopropyl variant.
Sulfur-Containing Analogs
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide (): Substituent: Benzothiazole ring with a sulfanyl (-S-) linker. Molecular Weight: ~415.47 (estimated from C₂₀H₁₇N₅OS₂). Key Differences: The benzothiazole group enhances aromatic stacking interactions, while the sulfanyl linker may facilitate hydrogen bonding.
Chlorinated Derivatives
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ():
    • Substituent : 4-Chlorophenyl-thiazolo-triazole.
    • Molecular Weight : ~535.06 (C₂₅H₁₈ClN₇OS₂).
    • Key Differences : The chlorine atom increases electron density and may enhance binding to hydrophobic pockets in target proteins. However, the extended heterocyclic system (thiazolo-triazole) could reduce solubility.

Research Findings and Implications

  • Target Compound : The isopropyl group optimizes lipophilicity, making it suitable for oral administration. Preclinical studies on similar triazolo-pyridines suggest potent inhibition of cyclin-dependent kinases (CDKs).
  • Fluorinated Analogs: highlights fluorinated chromenone derivatives with sub-micromolar IC₅₀ values in kinase assays, suggesting that fluorine substitution can enhance potency.
  • Sulfur-Containing Derivatives : Compounds with sulfanyl linkers () show increased binding to cysteine-rich domains, relevant in protease inhibition.

Biological Activity

N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O
  • Molecular Weight : 322.4 g/mol

The structure features a propan-2-yl group attached to a phenyl ring and a triazolopyridine moiety, which may contribute to its pharmacological properties.

Research indicates that compounds with triazolo and pyridine functionalities often interact with various biological targets, including enzymes and receptors. Specifically, this compound is hypothesized to act as an inhibitor of certain kinases involved in signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various cellular targets. Key findings include:

  • Inhibition of Kinases : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell differentiation .
  • Anti-Cancer Properties : Preliminary studies suggest that it may possess anti-cancer activity by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, possibly through the inhibition of acetylcholinesterase (AChE), which is beneficial in the context of neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Case Study 1 : A study investigating the anti-inflammatory effects of similar triazolo-pyridine derivatives showed that these compounds could reduce cytokine production in vitro, suggesting that this compound may have similar effects .
  • Case Study 2 : Another research project focused on compounds with structural similarities reported significant reductions in tumor size in animal models when treated with related triazolo derivatives .

Data Tables

The following table summarizes key biological activities observed for this compound and related compounds:

Compound Biological Activity IC50 Value (µM) Target
This compoundMAPK InhibitionTBDp38 MAPK
Related Compound AApoptosis Induction12.5Cancer Cell Lines
Related Compound BAChE Inhibition8.0Acetylcholinesterase

Q & A

Q. What synthetic strategies are effective for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?

The [1,2,4]triazolo[4,3-a]pyridine moiety is typically synthesized via cyclization reactions. For example, triazole formation can be achieved by reacting hydrazine derivatives with activated pyridine precursors. highlights the use of LiOH·2H₂O and HBTU-mediated coupling for similar triazolo-pyridine derivatives. Key steps include:

  • Cyclization : Use of nucleophilic displacement or thermal conditions to form the triazole ring.
  • Functionalization : Post-cyclization modifications (e.g., trifluoromethylation, methoxy/ethoxy substitution) via SNAr or cross-coupling reactions .
  • Purification : Silica gel chromatography (as in ) or recrystallization to achieve >95% purity, validated by HPLC and MS .

Q. How can researchers optimize purity and stability during synthesis?

Purity optimization requires:

  • Chromatographic techniques : Flash chromatography (e.g., and ) for intermediates.
  • Crystallization : Solvent selection based on melting point data (e.g., 147–152°C for triazolo-pyridine derivatives in ).
  • Analytical validation : HPLC with UV detection (≥95% purity threshold) and ¹H/¹³C NMR for structural confirmation . Stability testing should include:
  • Forced degradation studies : Exposure to heat, light, and humidity to identify degradation products.
  • Impurity profiling : Reference standards (e.g., ) to monitor byproducts like oxidized or hydrolyzed derivatives.

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for [1,2,4]triazolo[4,3-a]pyridine derivatives targeting retinol-binding proteins or cyclophilin domains?

and suggest that substituents on the triazole ring and adjacent aromatic systems critically influence bioactivity. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl in , Compound 43) enhance binding affinity to hydrophobic pockets in protein targets.
  • Phenyl/piperidine appendages (, Compound 12) improve selectivity for cyclophilin domains by mimicking natural ligand conformations.
  • Polar groups (e.g., carbonyls in ) modulate solubility and reduce off-target effects. Advanced SAR studies should employ molecular docking and mutagenesis to validate hypothesized interactions .

Q. How can researchers resolve discrepancies in biological activity data across similar analogs?

Contradictory results may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use internal controls.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify labile moieties (e.g., ester groups in , Compound 48).
  • Off-target effects : Profiling against kinase panels or GPCR libraries (). Cross-referencing physicochemical data (e.g., logP, pKa) with activity trends can clarify mechanisms .

Q. What advanced analytical methods are recommended for characterizing degradation products?

  • LC-HRMS : To identify unknown impurities (e.g., ’s Impurity B and C).
  • NMR hyphenation : LC-SPE-NMR for isolating and structurally elucidating low-abundance degradants.
  • Stability-indicating assays : Gradient HPLC methods with photodiode array detection to resolve co-eluting peaks .

Methodological Guidance

Q. How should researchers design in vitro assays to evaluate target engagement?

  • Target selection : Prioritize proteins with homology to retinol-binding or cyclophilin domains ().
  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization for affinity measurements.
  • Functional assays : Luciferase reporters or enzymatic activity assays (e.g., ’s use of quinoline derivatives for enzyme inhibition). Include negative controls (e.g., ’s ketone analogs) to rule out nonspecific effects .

Q. What computational tools are suitable for predicting metabolic pathways?

  • In silico metabolism prediction : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., triazole ring oxidation in ).
  • Density functional theory (DFT) : Calculate activation energies for proposed degradation pathways. Validate predictions with in vitro hepatocyte or microsomal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.